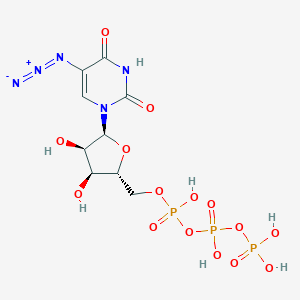

5-Azidouridine-5'-triphosphate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "5-Azidouridine-5'-triphosphate" involves a multi-step chemical process starting from uridine or its derivatives. A key step in its synthesis is the conversion of dUMP (deoxyuridine monophosphate) to 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP) through nitration, reduction, diazotization, and subsequent azidation. This process yields a photoactive nucleotide suitable for making light-sensitive DNA, which supports DNA synthesis by polymerases at rates comparable to natural nucleotides (Evans & Haley, 1987).

Molecular Structure Analysis

"5-Azidouridine-5'-triphosphate" contains an azido group attached to the uridine base, replacing a hydrogen atom. This modification imparts unique photochemical properties, allowing it to form covalent bonds with adjacent molecules upon photoactivation. The molecule's structure enables it to interact with nucleic acids and proteins, making it a valuable tool for studying molecular interactions and mechanisms.

Chemical Reactions and Properties

This compound is known for its ability to participate in photoaffinity labeling, a method used to study interactions between nucleic acids and proteins. Upon UV irradiation, the azido group in "5-Azidouridine-5'-triphosphate" can form a covalent bond with a target molecule, providing insight into molecular interactions and dynamics. Its incorporation into DNA or RNA by polymerases does not significantly alter the polymerization rate, demonstrating its utility as a molecular probe without adversely affecting natural processes (Evans et al., 1987).

Wissenschaftliche Forschungsanwendungen

Inhibition of DNA Polymerases : It inhibits DNA polymerases alpha, delta, and epsilon, thereby potentially limiting DNA replication in cells treated with azidothymidine triphosphate (Nickel et al., 1992).

Chemotherapy for Hepatitis B : The compound inhibits RNA-directed viral DNA replication, offering possibilities for chemotherapy in human hepatitis B (Tsibinogin et al., 1989).

Inhibitor of Reverse Transcriptase : It is a potent inhibitor of reverse transcriptase and also inhibits the activities of DNA polymerase gamma and DNA polymerase I (Ono et al., 1989).

HIV Treatment : It serves as a potent and highly selective inhibitor of human and simian immunodeficiency virus reverse transcriptases (Eriksson et al., 1989).

Leukemia Research : It inhibits the incorporation of certain nucleotides into DNA, causing cytotoxicity and inhibiting cell growth in leukemia cells (Li et al., 1970).

Targeting NRTIs to the Brain : AZTTP nanoformulation can be used for targeting active NRTIs to the brain, helping to treat NeuroAIDS (Saiyed et al., 2009).

Inhibition of Ribonucleotide Reductase : It is a potent inhibitor of RRM2 in acute myeloid leukemia, suggesting its broader clinical use (Aimiuwu et al., 2012).

Cancer Treatment : The AZTTP/nanogel formulation shows enhanced cytotoxicity in breast cancer cell lines, indicating the therapeutic potential of nucleoside analogues in cancer treatment (Vinogradov et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

The novel triazole adducts at the 2- or 8-position of adenine or 5-position of uracil rings induce fluorescence properties which were used for direct imaging in MCF-7 cancer cells without the need for traditional fluorogenic reporters . This suggests potential utility for dynamic measuring and tracking of signaling events inside single living cancer cells, and possibly in more complex systems such as tissues and living animals .

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O15P3/c10-13-12-3-1-14(9(18)11-7(3)17)8-6(16)5(15)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,15-16H,2H2,(H,22,23)(H,24,25)(H,11,17,18)(H2,19,20,21)/t4-,5-,6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVGSULTDVJPTN-UNGCPHIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147167 | |

| Record name | 5-Azidouridine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azidouridine-5'-triphosphate | |

CAS RN |

105518-68-1 | |

| Record name | 5-Azidouridine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105518681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidouridine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

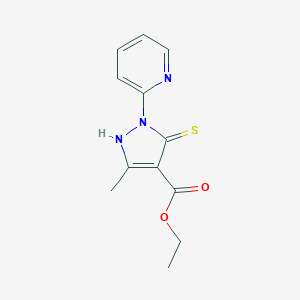

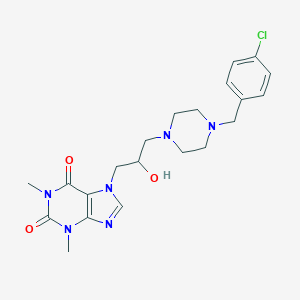

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

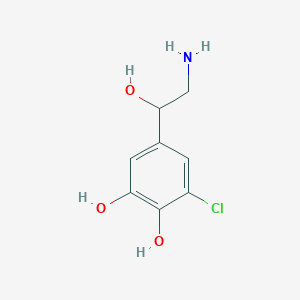

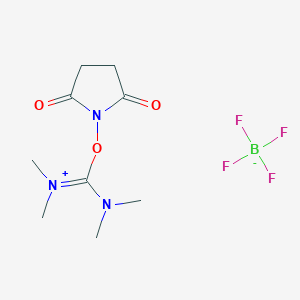

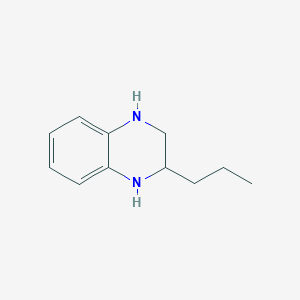

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)

![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)